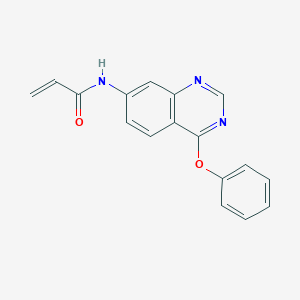

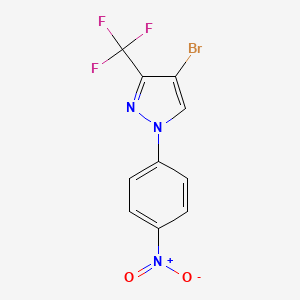

![molecular formula C16H16N6O4 B2707818 Ethyl 2-[[2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetyl]amino]acetate CAS No. 892478-43-2](/img/structure/B2707818.png)

Ethyl 2-[[2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetyl]amino]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-[[2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetyl]amino]acetate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Preparation and Biological Evaluation

Synthesis of Heterocyclic Compounds : This chemical has been utilized as a precursor in the synthesis of various heterocyclic systems. For example, it has been involved in the preparation of thiazolo[3,2-a]pyrimido[4,5-d]oxazin derivatives, which demonstrated significant biocidal properties against a spectrum of Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi (Youssef et al., 2011).

Antimicrobial Activity : Derivatives synthesized from this compound have shown pronounced antimicrobial activity. This includes the creation of thienopyrimidine derivatives that exhibited strong inhibitory effects against microbial strains (Bhuiyan et al., 2006).

Chemical Transformation and Reactivity

Chemical Transformation : The compound serves as a crucial intermediate in chemical transformations leading to the creation of novel ethyl derivatives. These derivatives have been synthesized through reactions involving heating with diethyl malonate under reflux conditions (Farghaly & Gomha, 2011).

Facilitation of Cyclocondensation Reactions : It plays a role in facilitating cyclocondensation reactions that lead to the formation of various fused pyrimidine derivatives, highlighting its utility in synthetic organic chemistry (Kanno et al., 1991).

Advanced Synthesis Techniques

Advanced Synthesis of Pyrimidines : The compound has been used in advanced synthesis techniques to create pyrimidines and triazolo[1,5-c]pyrimidines, which are of interest for their potential antiasthma properties and as mediator release inhibitors (Medwid et al., 1990).

Creation of Triazolopyrimidines : It has facilitated the synthesis of triazolopyrimidines, showcasing its versatility in the preparation of compounds with potential applications in medicinal chemistry (Rahmouni et al., 2016).

Propiedades

IUPAC Name |

ethyl 2-[[2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O4/c1-2-26-13(24)8-17-12(23)9-21-10-18-15-14(16(21)25)19-20-22(15)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVCWGYWWJRCPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CN1C=NC2=C(C1=O)N=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-3(2H)-yl]propanoic acid](/img/structure/B2707737.png)

![3-Bromo-5-chloro-4-fluoro-pyrazolo[1,5-A]pyridine](/img/structure/B2707743.png)

![tert-butyl 3-[N'-(2-methylpropanoyl)hydrazinecarbonyl]morpholine-4-carboxylate](/img/structure/B2707745.png)

![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide](/img/structure/B2707747.png)

![N-(2-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2707749.png)

![N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2707751.png)

![3-Chloro-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide](/img/structure/B2707752.png)